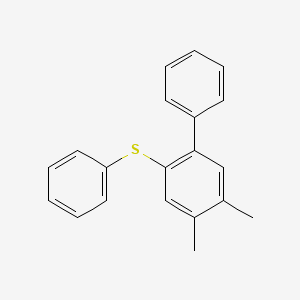
4,5-Dimethyl-2-(phenylsulfanyl)-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4,5-Diméthyl-2-(phénylsulfanyl)-1,1’-biphényle est un composé organique appartenant à la classe des dérivés du biphényle. Ce composé présente un noyau biphényle avec deux groupes méthyle aux positions 4 et 5 et un groupe phénylsulfanyl à la position 2. Les dérivés du biphényle sont connus pour leurs applications diverses dans divers domaines, notamment la science des matériaux, la pharmacie et la synthèse organique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 4,5-Diméthyl-2-(phénylsulfanyl)-1,1’-biphényle implique généralement les étapes suivantes :
Formation du noyau biphényle : Le noyau biphényle peut être synthétisé par une réaction de couplage de Suzuki entre un dérivé de benzène halogéné et un dérivé d’acide boronique.
Introduction de groupes méthyle : Les groupes méthyle peuvent être introduits par alkylation de Friedel-Crafts en utilisant du chlorure de méthyle et un catalyseur acide de Lewis tel que le chlorure d’aluminium.
Fixation du groupe phénylsulfanyl : Le groupe phénylsulfanyl peut être introduit par une réaction de substitution nucléophile en utilisant un dérivé de thiol et un groupe partant approprié sur le noyau biphényle.
Méthodes de production industrielle
La production industrielle de 4,5-Diméthyl-2-(phénylsulfanyl)-1,1’-biphényle peut impliquer des procédés de lots à grande échelle ou en continu. Les étapes clés comprennent :
Réactions de couplage catalytique : Utilisation de catalyseurs au palladium ou au nickel pour des réactions de couplage efficaces.
Conditions de réaction optimisées : Contrôle de la température, de la pression et des conditions de solvant pour maximiser le rendement et la pureté.
Purification : Utilisation de techniques telles que la recristallisation, la chromatographie ou la distillation pour obtenir le produit final.
Analyse Des Réactions Chimiques
Types de réactions
Le 4,5-Diméthyl-2-(phénylsulfanyl)-1,1’-biphényle peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe phénylsulfanyl peut être oxydé pour former des sulfoxydes ou des sulfones en utilisant des agents oxydants tels que le peroxyde d’hydrogène ou l’acide m-chloroperbenzoïque.
Réduction : Le composé peut être réduit pour éliminer le groupe phénylsulfanyl, ce qui donne le dérivé de biphényle correspondant.
Substitution : Des réactions de substitution aromatique électrophile peuvent se produire au niveau du noyau biphényle, permettant une fonctionnalisation supplémentaire.
Réactifs et conditions courants
Oxydation : Peroxyde d’hydrogène, acide m-chloroperbenzoïque, acide acétique.
Réduction : Hydrure de lithium et d’aluminium, borohydrure de sodium.
Substitution : Agents halogénants, agents nitrants, agents sulfonants.
Principaux produits
Oxydation : Sulfoxydes, sulfones.
Réduction : Dérivés du biphényle.
Substitution : Dérivés du biphényle halogénés, nitrés ou sulfonés.
Applications De Recherche Scientifique
Le 4,5-Diméthyl-2-(phénylsulfanyl)-1,1’-biphényle a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément de base en synthèse organique pour la préparation de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Recherché pour son utilisation potentielle dans le développement de médicaments et comme pharmacophore en chimie médicinale.
Industrie : Utilisé dans le développement de matériaux avancés, tels que les cristaux liquides et les polymères.
Mécanisme D'action
Le mécanisme d’action du 4,5-Diméthyl-2-(phénylsulfanyl)-1,1’-biphényle implique son interaction avec des cibles moléculaires et des voies spécifiques :
Cibles moléculaires : Le composé peut interagir avec des enzymes, des récepteurs ou d’autres protéines, ce qui entraîne une modulation de leur activité.
Voies : Il peut influencer les voies de signalisation, telles que celles impliquées dans la prolifération cellulaire, l’apoptose ou l’inflammation.
Comparaison Avec Des Composés Similaires
Composés similaires
4,5-Diméthyl-1,1’-biphényle : Est dépourvu du groupe phénylsulfanyl, ce qui se traduit par des propriétés chimiques et biologiques différentes.
2-Phénylsulfanyl-1,1’-biphényle : Est dépourvu des groupes méthyle, ce qui peut affecter sa réactivité et ses applications.
4,5-Diméthyl-2-(méthylsulfanyl)-1,1’-biphényle : Contient un groupe méthylsulfanyl au lieu d’un groupe phénylsulfanyl, ce qui entraîne des variations dans son comportement chimique.
Unicité
Le 4,5-Diméthyl-2-(phénylsulfanyl)-1,1’-biphényle est unique en raison de la présence à la fois de groupes méthyle et de groupes phénylsulfanyl, qui confèrent une réactivité chimique distincte et des activités biologiques potentielles. Cette combinaison de groupes fonctionnels en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Numéro CAS |
648436-29-7 |
|---|---|
Formule moléculaire |
C20H18S |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
1,2-dimethyl-4-phenyl-5-phenylsulfanylbenzene |
InChI |
InChI=1S/C20H18S/c1-15-13-19(17-9-5-3-6-10-17)20(14-16(15)2)21-18-11-7-4-8-12-18/h3-14H,1-2H3 |
Clé InChI |
BAGYMIVTLXJSCW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1C)SC2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


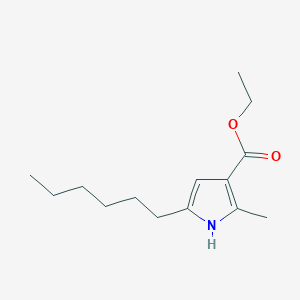
![1-(2-{[5-(2-Fluorophenyl)pyridin-2-yl]oxy}ethyl)pyrrolidin-2-one](/img/structure/B12610995.png)
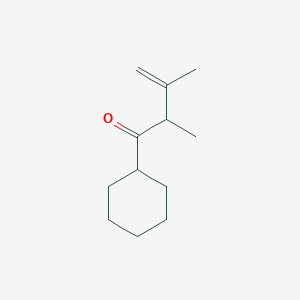
![3-[(4-Hydroxyphenyl)sulfanyl]-1-(piperidin-1-yl)prop-2-en-1-one](/img/structure/B12611005.png)
![8-hydroxy-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B12611012.png)
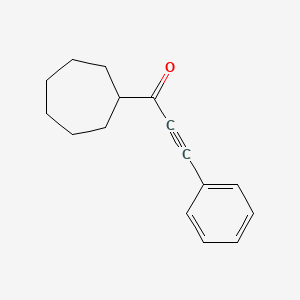
![2-(3-Bromophenyl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B12611027.png)

![2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline](/img/structure/B12611035.png)
![3-{2-[4-(Cyanomethyl)phenoxy]acetamido}benzoic acid](/img/structure/B12611039.png)
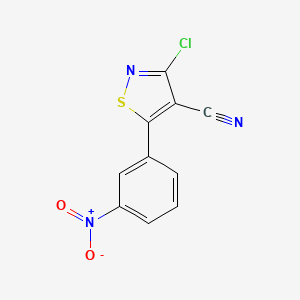
![1-[4-(Morpholine-4-carbonyl)phenyl]-2-phenylethan-1-one](/img/structure/B12611047.png)
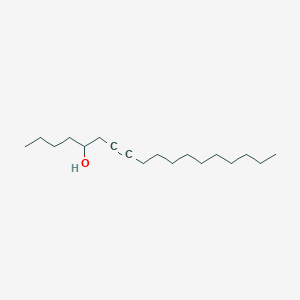
![N-Phenyl-2,3-di(propan-2-yl)-3H-imidazo[4,5-g]quinazolin-8-amine](/img/structure/B12611059.png)
